AMPA Receptor Binding Site Topology: Piracetam Defines a Unique Allosteric Site Not Shared by Typical Ampakines
X-ray crystallographic analysis (PDB ID: 3LSF, resolution 1.85 Å) reveals that piracetam binds to multiple sites along the dimer interface of the GluA2 ligand-binding domain with low occupancy, defining a binding site that is topologically distinct from that of aniracetam and other ampakines [1]. Piracetam binds predominantly at a unique interface region that promotes dimerization and reduces receptor desensitization, whereas aniracetam occupies a partially overlapping but pharmacologically distinguishable pocket [2].
| Evidence Dimension | AMPA receptor binding site topology (GluA2 ligand-binding domain) |
|---|---|
| Target Compound Data | Binds multiple sites along dimer interface with low occupancy; defines unique binding pocket at interface region; resolution 1.85 Å |
| Comparator Or Baseline | Aniracetam: occupies partially overlapping but distinguishable pocket; structural studies available for both compounds |
| Quantified Difference | Binding sites are structurally distinct despite both compounds being pyrrolidine allosteric modulators |
| Conditions | X-ray diffraction; recombinant GluA2 and GluA3 ligand-binding domains; rat origin; expressed in E. coli |
Why This Matters
This structural distinction establishes piracetam as the reference compound for defining a specific subclass of AMPA receptor allosteric binding sites, critical for structure-based drug design efforts targeting this interface.
- [1] Ahmed AH, Oswald RE. Piracetam Defines a New Binding Site for Allosteric Modulators of AMPA Receptors. J Med Chem. 2010;53(5):2197-2203. PDB ID: 3LSF. View Source
- [2] Ahmed AH, Ptak CP, Oswald RE. Piracetam bound to the ligand binding domain of GluA2. RCSB Protein Data Bank. 2010. View Source
